molecular formula C11H11BrN2O3 B1526425 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 1292629-95-8

3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B1526425
CAS No.: 1292629-95-8
M. Wt: 299.12 g/mol
InChI Key: CPZPTKUCJCGAFK-UHFFFAOYSA-N
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Description

“3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1292629-95-8 . It has a molecular weight of 299.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(5-bromo-2-methoxybenzyl)-2,4-imidazolidinedione . The InChI code is 1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 299.12 . It’s a powder that is stored at room temperature .

Scientific Research Applications

Molecular Design and Synthesis

The compound is involved in the molecular design and synthesis of analogs with potential biological activities. For example, a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione, were designed and synthesized for their hypoglycemic activity, representing conformationally restricted analogues of hypoglycemic compounds like rosiglitazone (Oguchi et al., 2000). These compounds were evaluated for their effect on insulin-induced 3T3-L1 adipocyte differentiation and hypoglycemic activity in vivo, highlighting the importance of structural modifications in enhancing biological activity.

Antitumor Activity

New hybrids of imidazolidine-2,4-dione analogs were designed, synthesized, and evaluated for their antitumor activity against various cancer cell lines, including prostate PC-3, colorectal HCT-116, breast MCF-7, and Hela cancer cell lines (El-Sayed et al., 2018). This research illustrates the potential of imidazolidine-2,4-dione derivatives in cancer therapy, with certain compounds showing broad-spectrum cytotoxic potency, thereby serving as templates for further optimization.

DNA Binding Studies

Imidazolidine derivatives were studied for their DNA binding affinity, utilizing UV-Vis spectroscopy and cyclic voltammetry. This research is crucial for understanding the interaction between such compounds and DNA, which can be foundational for developing new therapeutic agents with anti-tumor activity (Shah et al., 2013). The DNA binding propensity of these compounds was found to be comparable or greater than most clinically used anticancer drugs, highlighting their potential as effective anti-cancer drugs.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions of this compound are not specified in the available resources. It’s suggested to refer to related peer-reviewed papers or technical documents for more detailed information .

Properties

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZPTKUCJCGAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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